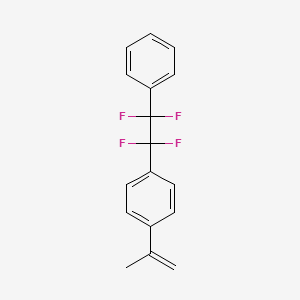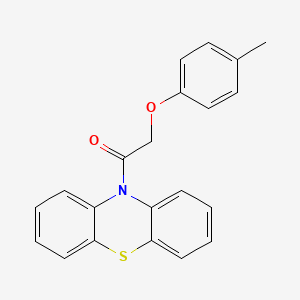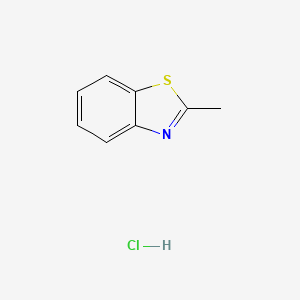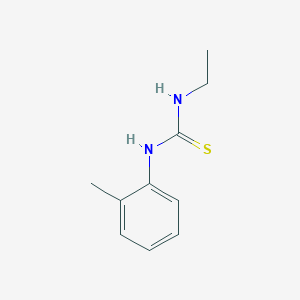
1-Butanone, 2,2,3-trimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 2,2,3-trimethyl-1-phenyl- is an organic compound with the molecular formula C13H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a butanone backbone with three methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanone, 2,2,3-trimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-phenyl-1-propanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, yielding the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 1-Butanone, 2,2,3-trimethyl-1-phenyl- may involve the catalytic dehydrogenation of 2,2,3-trimethyl-1-phenyl-1-butanol. This process can be carried out using metal catalysts such as copper or zinc at elevated temperatures to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2,2,3-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,2,3-trimethyl-1-phenyl-1-butanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Butanone, 2,2,3-trimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-Butanone, 2,2,3-trimethyl-1-phenyl- involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of various products. The compound’s phenyl group can also engage in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-phenyl-: A simpler ketone with a phenyl group and a butanone backbone.
2,3,3-trimethyl-1-phenyl-1-butanone: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
1-Butanone, 2,2,3-trimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
51556-13-9 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,2,3-trimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18O/c1-10(2)13(3,4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
OKASDICHDMXRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)

![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)




![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
